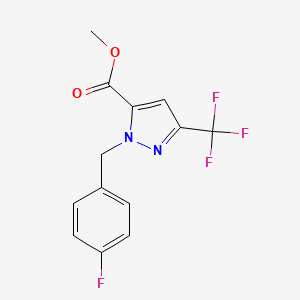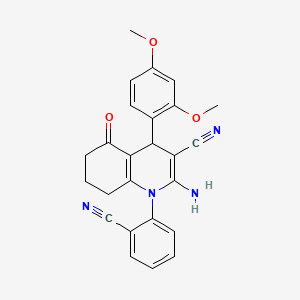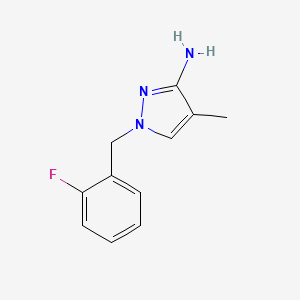![molecular formula C19H14N2O4 B10904885 Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10904885.png)
Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a tolyl group, and an isoxazolo[5,4-b]pyridine scaffold. This compound is of significant interest in the fields of organic chemistry and pharmaceutical research due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction using a furan boronic acid and a halogenated precursor.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(methoxymethyl)furan-2-carboxylate
- 4-Furan-2-yl-1-(2-oxo-2-p-tolyl-ethyl)-pyrimidin-1-ium, bromide
Uniqueness
Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its combination of functional groups and its potential for diverse biological activities. Its isoxazolo[5,4-b]pyridine scaffold is particularly noteworthy for its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C19H14N2O4 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
methyl 6-(furan-2-yl)-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C19H14N2O4/c1-11-5-7-12(8-6-11)17-16-13(19(22)23-2)10-14(15-4-3-9-24-15)20-18(16)25-21-17/h3-10H,1-2H3 |
InChI Key |
RDTNMMNLJOKKFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CO4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1Z,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-4-methylbenzohydrazide](/img/structure/B10904804.png)
![Methyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B10904809.png)

![N-[3-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B10904827.png)
![Methyl 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904839.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine](/img/structure/B10904844.png)
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B10904847.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10904848.png)

![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-5-fluoroaniline](/img/structure/B10904855.png)

![1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10904878.png)
![N-cyclopropyl-2-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10904888.png)
![ethyl (2E)-5-(4-bromophenyl)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10904896.png)
